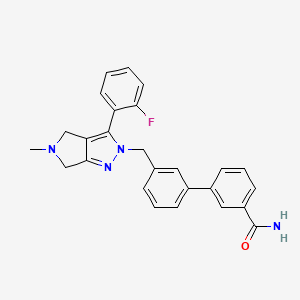
P-CAB agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-CAB agent 1, also known as compound B19, is a highly potent potassium-competitive acid blocker agent. It has an IC50 value of 60.50 nM for the enzyme hydrogen/potassium ATPase. This compound is known for its acceptable oral absorption in rats and is primarily used for researching acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
P-CAB agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
P-CAB agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acid-blocking agents and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and its potential role in modulating ion channels.
Medicine: Explored for its therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
P-CAB agent 1 exerts its effects by competitively inhibiting the enzyme hydrogen/potassium ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, leading to the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid production, providing relief from acid-related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer compound with enhanced stability and potency compared to traditional proton pump inhibitors.
Uniqueness
P-CAB agent 1 is unique due to its high potency and acceptable oral absorption in rats. It offers a promising alternative to traditional proton pump inhibitors, with potential advantages in terms of onset of action and duration of effect .
Eigenschaften
Molekularformel |
C26H23FN4O |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
3-[3-[[3-(2-fluorophenyl)-5-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-2-yl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C26H23FN4O/c1-30-15-22-24(16-30)29-31(25(22)21-10-2-3-11-23(21)27)14-17-6-4-7-18(12-17)19-8-5-9-20(13-19)26(28)32/h2-13H,14-16H2,1H3,(H2,28,32) |
InChI-Schlüssel |
LGPYOKZMSVIUGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(N(N=C2C1)CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)N)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



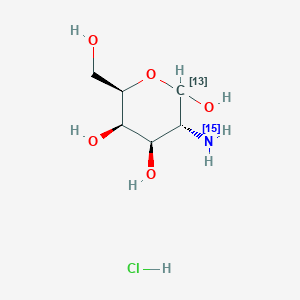
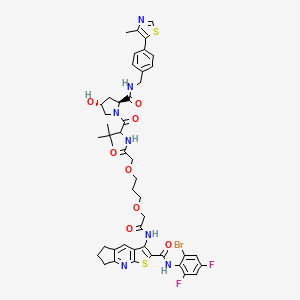
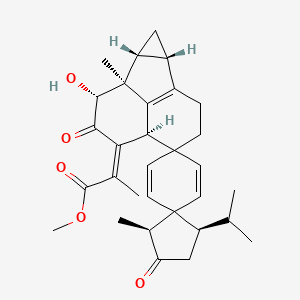

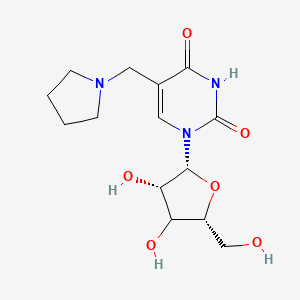

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
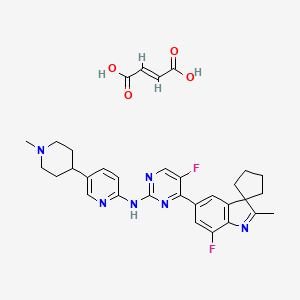
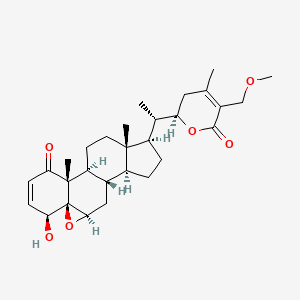
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
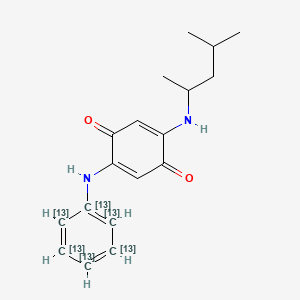
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

